molecular formula C7H3ClFNO3 B1304129 4-Fluoro-3-nitrobenzoyl chloride CAS No. 400-94-2

4-Fluoro-3-nitrobenzoyl chloride

Cat. No.: B1304129
CAS No.: 400-94-2
M. Wt: 203.55 g/mol
InChI Key: OJNVFOHHRJZBEG-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 3-position. This compound is primarily used in chemical synthesis and research applications .

Mechanism of Action

Target of Action

Benzoyl chloride compounds are generally known to react with a wide range of organic compounds, including alcohols, amines, and carboxylic acids, forming esters, amides, and anhydrides, respectively .

Mode of Action

4-Fluoro-3-nitrobenzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an acylating agent, transferring its acyl group (4-Fluoro-3-nitrobenzoyl) to other molecules . The presence of the nitro and fluoro groups on the benzene ring can influence the reactivity of the compound, potentially directing its interactions with specific targets .

Biochemical Pathways

It’s worth noting that benzoyl chlorides can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the specific targets they interact with .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it may be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. Given its reactivity, it could potentially modify a variety of biomolecules, altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, it is typically stored under an inert atmosphere at room temperature, suggesting that it may be sensitive to oxidation or hydrolysis .

Properties

IUPAC Name

4-fluoro-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-5(9)6(3-4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNVFOHHRJZBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382599
Record name 4-fluoro-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-94-2
Record name 4-Fluoro-3-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-94-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400-94-2
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Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-Fluoro-3-nitro-benzoic acid (1.00 g, 5.40 mmol) dissolved in dichloroethane (25 mL) to which was added SOCl2 (6.427 g, 54.02 mmol). This mixture was heated to 80° C. for 12 h at which point all the solvent was removed on under vacuum and the crude oil was taken forward without purification (1.10 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.427 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-3-nitrobenzoic acid (20 g, 0.108 mol) in dichloromethane (0.5 L) were added dimethyl formamide (0.1 mL) and oxalyl chloride (47 mL, 0.54 mol) over 20 min. After 1 h, the mixture was concentrated in vacuo to afford the acid chloride, 4-fluoro-3-nitro-benzoyl chloride (23.32 g) as yellow oil which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of the 4-fluoro-3-nitrobenzoic acid (0.12 mol, 22.2 g) in 100 mL of anhydrous DCM was added 10 drops of anhydrous DMF. To this solution was added dropwise over 60 min, oxalyl chloride (0.144 mol, 12.6 mL). During the addition, the solid slowly dissolved to give rise to a yellow solution. The mixture was stirred for an additional 4 h and the solvent was stripped down to give a yellow oil. This oil was distilled under vacuum (110° C., 1.5 mm Hg) to give 4-fluoro-3-nitrobenzoyl chloride as a light yellow liquid (22.0 g, 90% yield).
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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